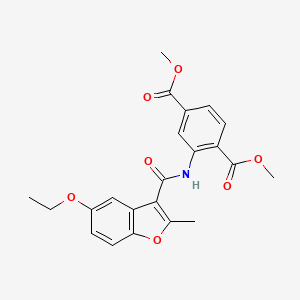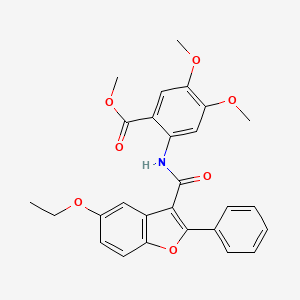![molecular formula C18H15BrN4O2S B6545163 N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946224-19-7](/img/structure/B6545163.png)
N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide, or 3-BPTA, is an organic compound that is synthesized from the reaction of 3-bromophenylacetic acid and 2-amino-1,3-thiazole-4-carboxamide. It is a white crystalline solid with a melting point of 183-185 °C. 3-BPTA has been studied for its potential applications in a variety of scientific research fields.
科学的研究の応用
3-BPTA has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in peptide synthesis. It has also been used in the synthesis of novel compounds for use in medicinal chemistry, materials science, and nanotechnology.
作用機序
Target of Action
The primary target of N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a potential target for the next generation of cancer immunotherapies .
Pharmacokinetics
The compound has been structurally modified to improve its cellular activity and pharmacokinetic properties . These modifications include the extension of the side chain of the N-hydroxy-thiophene-2-carboximidamide core . .
Result of Action
The compound has demonstrated significant in vivo target inhibition on IDO1 in a human SK-OV-3 ovarian xenograft tumor mouse model . This suggests that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
実験室実験の利点と制限
3-BPTA is a useful reagent for organic synthesis in the laboratory. It is relatively easy to synthesize, and its reactivity makes it ideal for a variety of laboratory experiments. However, its reactivity can also be a limitation, as it can cause unwanted side reactions in some cases. Additionally, it is relatively expensive compared to other reagents.
将来の方向性
Future research on 3-BPTA could focus on its potential applications in medicinal chemistry, materials science, and nanotechnology. Additionally, further research could be done on its biochemical and physiological effects, as well as its mechanism of action. Finally, research could be done on optimizing the synthesis of 3-BPTA and improving its reactivity to make it more useful in laboratory experiments.
合成法
3-BPTA is synthesized from the reaction of 3-bromophenylacetic acid and 2-amino-1,3-thiazole-4-carboxamide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100 °C. The reaction is complete within 1-2 hours and yields a white crystalline solid product.
特性
IUPAC Name |
N-(3-bromophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c19-12-5-4-8-14(9-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZQRFZXQWDVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545105.png)

![methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545119.png)


![5-ethoxy-N-[(furan-2-yl)methyl]-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B6545134.png)
![3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea](/img/structure/B6545135.png)
![N-cyclopentyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545142.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545150.png)
![2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6545154.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6545180.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide](/img/structure/B6545181.png)